molecular formula C13H20N2O B2983531 {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine CAS No. 1016673-84-9

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine

Cat. No.: B2983531
CAS No.: 1016673-84-9
M. Wt: 220.316
InChI Key: BEMYFGFNLBSDKS-UHFFFAOYSA-N
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Description

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a pyridine ring substituted with a methanamine group and a 4-methylcyclohexyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with 4-methylcyclohexanol in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the intermediate {2-[(4-Methylcyclohexyl)oxy]pyridine}.

    Amination Reaction: The intermediate is then subjected to an amination reaction using formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions and reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of alkyl, acyl, or other functional groups.

Scientific Research Applications

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    {2-[(4-Cyclohexyl)oxy]pyridin-4-YL}methanamine: Similar structure but lacks the methyl group on the cyclohexyl ring.

    {2-[(4-Methylphenyl)oxy]pyridin-4-YL}methanamine: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is unique due to the presence of the 4-methylcyclohexyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMYFGFNLBSDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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